molecular formula C9H11N5O B11429113 (1Z)-3-(1H-benzotriazol-1-yl)-N'-hydroxypropanimidamide

(1Z)-3-(1H-benzotriazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B11429113
M. Wt: 205.22 g/mol
InChI Key: SDKXZWKUUYKWAW-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a benzotriazole moiety attached to a propanimidamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE typically involves the reaction of benzotriazole with appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE is unique due to its specific combination of the benzotriazole moiety and the hydroxypropanimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H11N5O/c10-9(12-15)5-6-14-8-4-2-1-3-7(8)11-13-14/h1-4,15H,5-6H2,(H2,10,12)

InChI Key

SDKXZWKUUYKWAW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=NO)N

Origin of Product

United States

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